molecular formula C15H14N2O4 B11096903 4-ethyl-2-{[(E)-(2-hydroxy-3-nitrophenyl)methylidene]amino}phenol

4-ethyl-2-{[(E)-(2-hydroxy-3-nitrophenyl)methylidene]amino}phenol

Cat. No.: B11096903
M. Wt: 286.28 g/mol
InChI Key: LKLPUTNAKIZRRI-UHFFFAOYSA-N
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Description

4-ethyl-2-{[(E)-(2-hydroxy-3-nitrophenyl)methylidene]amino}phenol is an organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethyl-2-{[(E)-(2-hydroxy-3-nitrophenyl)methylidene]amino}phenol typically involves the condensation reaction between 4-ethyl-2-aminophenol and 2-hydroxy-3-nitrobenzaldehyde. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The reaction mixture is stirred for several hours until the formation of the Schiff base is complete. The product is then isolated by filtration and purified by recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-ethyl-2-{[(E)-(2-hydroxy-3-nitrophenyl)methylidene]amino}phenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-ethyl-2-{[(E)-(2-hydroxy-3-nitrophenyl)methylidene]amino}phenol has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes.

    Biology: Investigated for its potential antimicrobial and antioxidant properties.

    Medicine: Explored for its potential use in drug development due to its bioactive properties.

Mechanism of Action

The mechanism of action of 4-ethyl-2-{[(E)-(2-hydroxy-3-nitrophenyl)methylidene]amino}phenol involves its ability to form complexes with metal ions. The Schiff base can coordinate with metal ions through the nitrogen and oxygen atoms, forming stable complexes. These metal complexes can exhibit various biological activities, such as antimicrobial and antioxidant effects, by interacting with cellular components and disrupting microbial cell walls or scavenging free radicals .

Comparison with Similar Compounds

Similar Compounds

  • 2-{[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]amino}phenol
  • 4-ethyl-2-{[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]amino}phenol
  • 2-{[(E)-(2-hydroxy-3-nitrophenyl)methylidene]amino}phenol

Uniqueness

4-ethyl-2-{[(E)-(2-hydroxy-3-nitrophenyl)methylidene]amino}phenol is unique due to the presence of both the ethyl group and the nitro group, which can influence its chemical reactivity and biological activity.

Properties

Molecular Formula

C15H14N2O4

Molecular Weight

286.28 g/mol

IUPAC Name

2-[(5-ethyl-2-hydroxyphenyl)iminomethyl]-6-nitrophenol

InChI

InChI=1S/C15H14N2O4/c1-2-10-6-7-14(18)12(8-10)16-9-11-4-3-5-13(15(11)19)17(20)21/h3-9,18-19H,2H2,1H3

InChI Key

LKLPUTNAKIZRRI-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(C=C1)O)N=CC2=C(C(=CC=C2)[N+](=O)[O-])O

Origin of Product

United States

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